5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine
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Description
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine (BCMPD) is an organic compound which has been studied extensively in the laboratory and has a variety of scientific research applications. BCMPD has a chemical structure which consists of two pyrimidine rings connected by an amine group, and a bromine atom and chlorine atom attached to the rings. It is an important compound in the field of organic chemistry and has been used in a variety of research and laboratory applications.
Scientific Research Applications
Structural and Spectral Analysis for Antimalarial Drugs
The structural, bonding, and spectral characteristics of a closely related compound, 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR), were studied for its potential as an antimalarial drug. The study by Sherlin et al. (2018) emphasized the importance of the dihedral angle between the pyrimidine and phenyl rings in the drug's effectiveness, noting that the splitting of the stretching vibrations of the amino group in PYR indicates intermolecular hydrogen bonding networks, crucial for the drug's docking in the enzyme's active site (Sherlin, Vijayakumar, Binoy, Roy, & Jayakumar, 2018).
Chemical Synthesis and Material Applications
The synthesis routes and applications of pyrimidine derivatives, including those similar to 5-bromo-N4-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine, have been extensively studied, focusing on their potential in creating novel materials and compounds with unique properties. Studies by Rahimizadeh et al. (2007) and others have developed new synthetic pathways, leading to derivatives with potential applications in various fields, including pharmaceuticals and material sciences. These studies illustrate the compound's versatility and potential for creating structurally diverse and functionally significant derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
properties
IUPAC Name |
5-bromo-4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4/c1-6-9(12)10(17-11(14)15-6)16-8-4-2-7(13)3-5-8/h2-5H,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWADRUYNDGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine |
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